3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Overview
Description
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline moiety, a naphthalene ring, and a pyrrolidine-2,5-dione structure
Scientific Research Applications
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The quinazoline moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The naphthalene ring is introduced via Friedel-Crafts acylation, followed by sulfonation to attach the sulfanyl group. The pyrrolidine-2,5-dione ring is formed through cyclization reactions involving amines and anhydrides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline moiety can be reduced under hydrogenation conditions to yield dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated, nitrated naphthalene derivatives.
Mechanism of Action
The mechanism of action of 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzyme active sites, inhibiting their activity. The naphthalene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. The sulfanyl group can form covalent bonds with nucleophilic residues, leading to irreversible inhibition of target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(phenyl)pyrrolidine-2,5-dione
Uniqueness
3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive compounds with enhanced potency and selectivity .
Properties
IUPAC Name |
3-(6-methoxy-4-methylquinazolin-2-yl)sulfanyl-1-naphthalen-1-ylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-14-18-12-16(30-2)10-11-19(18)26-24(25-14)31-21-13-22(28)27(23(21)29)20-9-5-7-15-6-3-4-8-17(15)20/h3-12,21H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVYTCFWQSYERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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